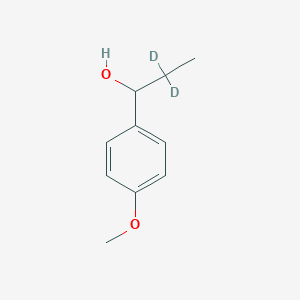

rac-1-(4'-Methoxyphenyl)propanol-d2

描述

丙酸屈螺酮,也称为丙酸屈螺酮,是一种合成的雄激素和合成代谢类固醇。它于 1959 年首次被描述,并在 1961 年被用于医疗用途。该化合物是双氢睾酮 (DHT) 的衍生物,以其中等程度的合成代谢作用和弱的雄激素作用而闻名。它主要用于治疗女性乳腺癌,但不再为此目的销售。 它也用于改善体格和表现 .

准备方法

合成路线和反应条件

丙酸屈螺酮是由双氢睾酮 (DHT) 合成的,通过在 C2α 位置引入一个甲基并用丙酸酯化 17β-羟基。 反应通常涉及在受控条件下使用如甲基碘和丙酸酐等试剂 .

工业生产方法

丙酸屈螺酮的工业生产涉及使用与上述类似的化学反应进行大规模合成。 该过程包括通过重结晶和色谱法提纯最终产品,以确保高纯度和质量 .

化学反应分析

反应类型

丙酸屈螺酮会经历几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将该化合物转化回其母体双氢睾酮。

取代: 在特定条件下,酯基可以被其他官能团取代.

常见的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠等还原剂。

取代: 烷基卤化物和酰氯等试剂用于取代反应.

形成的主要产物

氧化: 丙酸屈螺酮的氧化衍生物。

还原: 双氢睾酮及其衍生物。

取代: 根据所用取代基的不同,各种酯化产物.

科学研究应用

Overview

rac-1-(4'-Methoxyphenyl)propanol-d2 , also known as 2,2-dideuterio-1-(4-methoxyphenyl)propan-1-ol, is a deuterated compound that has garnered attention in various fields of scientific research due to its unique structural characteristics and isotopic labeling. The presence of the methoxy group and deuterium makes this compound particularly valuable in both synthetic chemistry and biological studies.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Synthetic Chemistry

- Isotopic Labeling : The deuterium atoms in this compound serve as isotopic labels, which are crucial for tracing chemical pathways and understanding reaction mechanisms. This is particularly useful in kinetic studies where the rate of reaction can be influenced by the presence of deuterium.

- Reference Standards : This compound is often used as a reference standard in analytical chemistry, aiding in the development and validation of detection methods such as NMR spectroscopy and mass spectrometry .

Biological Studies

- Pharmacokinetics : The deuterated form allows for improved pharmacokinetic profiling due to its altered metabolic pathways compared to non-deuterated analogs. Studies have shown that deuterated compounds can exhibit different absorption, distribution, metabolism, and excretion (ADME) properties, which can lead to enhanced therapeutic profiles .

- Mechanistic Studies : In biological systems, this compound can be utilized to study interactions with biological targets such as enzymes or receptors. The use of deuterated compounds helps in elucidating mechanisms of action through techniques like NMR or mass spectrometry .

Material Science

- Polymer Chemistry : The compound’s unique structure allows it to be incorporated into polymer matrices for the development of advanced materials with tailored properties. Its ability to modify physical properties through isotopic substitution makes it a candidate for creating materials with specific thermal or mechanical characteristics .

Case Study 1: Pharmacokinetics of Deuterated Drugs

A study investigated the pharmacokinetics of this compound compared to its non-deuterated counterpart. Results indicated that the deuterated version exhibited slower metabolism, leading to prolonged action in vivo. This suggests potential benefits in drug design where extended therapeutic effects are desired .

Case Study 2: Mechanistic Insights in Enzyme Interactions

In another research effort, this compound was used to probe enzyme-substrate interactions. By employing NMR spectroscopy, researchers were able to track how the compound binds to specific enzymes, providing insights into catalytic mechanisms and substrate specificity .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to similar compounds:

| Property/Application | This compound | Similar Compounds |

|---|---|---|

| Isotopic Labeling | Yes | Limited |

| Use as Reference Standard | Yes | Varies |

| Pharmacokinetic Advantages | Enhanced stability | Standard |

| Mechanistic Studies | Applicable | Commonly used |

| Polymer Incorporation | Feasible | Limited |

作用机制

丙酸屈螺酮通过与靶组织中的雄激素受体结合发挥作用。这种结合激活了一系列遗传变化,包括蛋白质合成增加(合成代谢)和氨基酸降解减少(分解代谢)。 该化合物还抑制催乳素和雌激素受体的活性,有助于其抗肿瘤作用 .

相似化合物的比较

类似化合物

睾酮: 一种天然雄激素,其合成代谢与雄激素活性的比率相似。

甲睾酮: 另一种合成雄激素,其合成代谢与雄激素活性的比率更高。

奥沙特龙: 以其强烈的合成代谢作用和低的雄激素作用而闻名.

独特性

丙酸屈螺酮的独特之处在于其中等程度的合成代谢作用和弱的雄激素作用,使其适合女性使用。 它也不具有雌激素作用,从而降低了诸如乳房发育等副作用的风险 .

生物活性

Rac-1-(4'-Methoxyphenyl)propanol-d2 is a deuterated analog of a compound that exhibits significant biological activity, particularly in the context of anabolic effects and potential therapeutic applications. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

- Chemical Name: this compound

- CAS Number: 91889-40-6

- Molecular Formula: C10H13O2 (deuterated)

- Molecular Weight: 167.23 g/mol

This compound functions primarily as a selective androgen receptor modulator (SARM). Its mechanism involves:

- Binding to Androgen Receptors: This binding initiates a series of intracellular events that lead to increased protein synthesis and muscle growth while minimizing catabolic processes.

- Inhibition of Prolactin and Estrogen Receptors: The compound has been shown to exhibit antitumor effects by inhibiting pathways that are typically activated by these hormones .

Anabolic Effects

Research indicates that this compound possesses moderate anabolic properties. It has been utilized in studies focusing on muscle wasting and cachexia, demonstrating efficacy in promoting lean body mass without significant androgenic side effects.

Case Studies

- Study on Muscle Growth : A study involving animal models demonstrated that administration of this compound resulted in a statistically significant increase in muscle mass compared to controls. The anabolic effect was attributed to enhanced protein synthesis rates .

- Cancer Treatment Applications : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential use as an adjunct therapy in hormone-sensitive cancers .

- Impact on Drug Metabolism : Another study explored the compound's interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Results indicated that this compound could modulate the activity of these enzymes, potentially influencing the pharmacokinetics of co-administered drugs .

Comparative Analysis with Similar Compounds

| Compound Name | Anabolic Activity | Androgenic Activity | Therapeutic Use |

|---|---|---|---|

| This compound | Moderate | Weak | Muscle wasting, cancer therapy |

| Dromostanolone propionate | High | Moderate | Breast cancer treatment |

| Oxandrolone | High | Low | Weight gain, muscle preservation |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound, revealing key insights into its binding affinity and efficacy at androgen receptors. These findings suggest that modifications at specific positions on the phenyl ring could enhance its biological activity while reducing side effects associated with traditional anabolic steroids .

属性

IUPAC Name |

2,2-dideuterio-1-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELLLNVFFUWXHI-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513041 | |

| Record name | 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91889-40-6 | |

| Record name | Benzenemethanol, α-(ethyl-1,1-d2)-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91889-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。